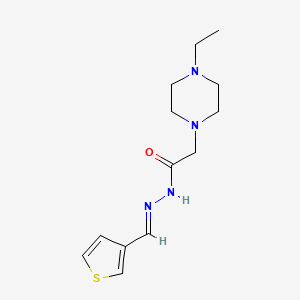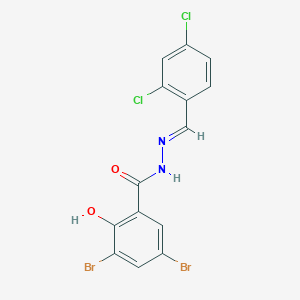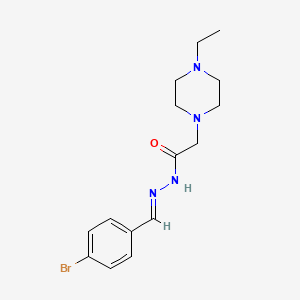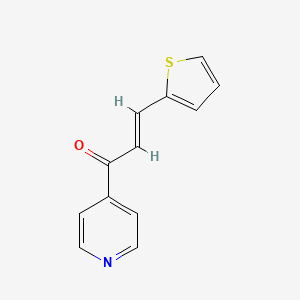![molecular formula C27H23NO7 B3837244 2-OXO-2-PHENYLETHYL 3-[4-OXO-4-(2-OXO-2-PHENYLETHOXY)BUTANAMIDO]BENZOATE](/img/structure/B3837244.png)
2-OXO-2-PHENYLETHYL 3-[4-OXO-4-(2-OXO-2-PHENYLETHOXY)BUTANAMIDO]BENZOATE
Overview
Description
2-OXO-2-PHENYLETHYL 3-[4-OXO-4-(2-OXO-2-PHENYLETHOXY)BUTANAMIDO]BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple oxo and phenyl groups, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-PHENYLETHYL 3-[4-OXO-4-(2-OXO-2-PHENYLETHOXY)BUTANAMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxyacetophenone with 4-oxo-4-(2-oxo-2-phenylethoxy)butanoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-PHENYLETHYL 3-[4-OXO-4-(2-OXO-2-PHENYLETHOXY)BUTANAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated compounds, basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs .
Scientific Research Applications
2-OXO-2-PHENYLETHYL 3-[4-OXO-4-(2-OXO-2-PHENYLETHOXY)BUTANAMIDO]BENZOATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-OXO-2-PHENYLETHYL 3-[4-OXO-4-(2-OXO-2-PHENYLETHOXY)BUTANAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-FLUOROPHENYL)-2-OXO-1-PHENYLETHYL)-4-METHYL-3-OXO-N-PHENYLPENTANAMIDE
- 3-(2-OXO-2-PHENYLETHYL)-4(3H)-QUINAZOLINONE
- 2-OXO-2-PHENYLETHYL ACETATE
Uniqueness
2-OXO-2-PHENYLETHYL 3-[4-OXO-4-(2-OXO-2-PHENYLETHOXY)BUTANAMIDO]BENZOATE is unique due to its complex structure, which includes multiple oxo and phenyl groups.
Properties
IUPAC Name |
phenacyl 3-[(4-oxo-4-phenacyloxybutanoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO7/c29-23(19-8-3-1-4-9-19)17-34-26(32)15-14-25(31)28-22-13-7-12-21(16-22)27(33)35-18-24(30)20-10-5-2-6-11-20/h1-13,16H,14-15,17-18H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAUQPNVTFZZLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC=CC(=C2)C(=O)OCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-2,4-dihydroxybenzamide](/img/structure/B3837163.png)
![4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]MORPHOLINE](/img/structure/B3837164.png)
![1-(1-Adamantyl)-2-[3-[2-(diethylamino)ethyl]-2-iminobenzimidazol-1-yl]ethanol;dihydrochloride](/img/structure/B3837165.png)
![N-[(E)-(2,5-dimethylphenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide](/img/structure/B3837209.png)

![N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-methylbenzamide](/img/structure/B3837218.png)
![2-(azepan-1-yl)-N-[(E)-(4-bromophenyl)methylideneamino]acetamide](/img/structure/B3837233.png)
![2-({3-[ethyl(4-pyridinylmethyl)amino]-1-piperidinyl}methyl)phenol](/img/structure/B3837235.png)

![1-(4-fluorobenzyl)-3-[2-(3-hydroxy-1-piperidinyl)-2-oxoethyl]-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B3837254.png)

![2-Benzylchromeno[3,4-d]triazol-4-one](/img/structure/B3837267.png)
![4-fluoro-N-[(E)-1-naphthalen-2-ylethylideneamino]benzamide](/img/structure/B3837271.png)

